2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide
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Overview
Description
2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is a synthetic organic compound characterized by its unique structural components, including a pyrazole ring, a pyrimidine ring, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with ethyl acetoacetate and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a suitable nitrile or amidine precursor.
Coupling Reaction: The pyrazole and pyrimidine rings are then coupled using a sulfanyl linkage, typically facilitated by a thiol reagent under basic conditions.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the pyrazole ring, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce a variety of alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism
Properties
Molecular Formula |
C16H23N5OS |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C16H23N5OS/c1-5-21-9-13(12(4)20-21)14-6-7-17-16(19-14)23-10-15(22)18-8-11(2)3/h6-7,9,11H,5,8,10H2,1-4H3,(H,18,22) |
InChI Key |
INOYNXNSGZOYEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NCC(C)C |
Origin of Product |
United States |
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